molecular formula C18H18Cl2N2O5 B1220703 Nitrofenac CAS No. 156661-01-7

Nitrofenac

Cat. No.: B1220703
CAS No.: 156661-01-7
M. Wt: 413.2 g/mol
InChI Key: CQVHWLHWUZRTQC-UHFFFAOYSA-N
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Description

Nitrofenac is a chemical compound of significant research interest, formed by attaching a nitric oxide (NO)-releasing moiety to the non-steroidal anti-inflammatory drug (NSAID) Diclofenac . This structure classifies it as a nitric oxide-releasing NSAID (NO-NSAID), a category designed to explore potential therapeutic applications with a modified pharmacological profile compared to the parent drug. The core research value of this compound lies in its unique mechanism of action, which combines the cyclooxygenase (COX) inhibitory activity of Diclofenac with the localized release of nitric oxide . In preclinical studies, this NO release is associated with markedly diminished gastrointestinal toxicity, a common limitation of conventional NSAIDs, and may contribute to improved anti-inflammatory and anti-nociceptive efficacy . The release of nitric oxide from this compound occurs enzymatically at a relatively slow rate, distinguishing it from classical NO donors and potentially contributing to its sustained biological effects . Researchers are investigating this compound and similar NO-NSAIDs for potential applications in a wide variety of disease states, including pain and inflammation, thrombosis, restenosis, and cancer . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

156661-01-7

Molecular Formula

C18H18Cl2N2O5

Molecular Weight

413.2 g/mol

IUPAC Name

4-nitrooxybutyl 2-[2-(2,6-dichloroanilino)phenyl]acetate

InChI

InChI=1S/C18H18Cl2N2O5/c19-14-7-5-8-15(20)18(14)21-16-9-2-1-6-13(16)12-17(23)26-10-3-4-11-27-22(24)25/h1-2,5-9,21H,3-4,10-12H2

InChI Key

CQVHWLHWUZRTQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl

Synonyms

2-((2,6-dichlorophenyl) amino)benzeneacetate-4-hydroxybutylnitric ester
nitrofenac

Origin of Product

United States

Preparation Methods

Nitration of Diclofenac Using Nitric Acid

The foundational method for Nitrofenac synthesis involves the nitration of diclofenac, a process adapted from diclofenac sodium production protocols. In this approach, diclofenac undergoes nitration at the hydroxyl group using concentrated or fuming nitric acid under controlled conditions. Key parameters include:

  • Temperature : Maintained between 0–5°C to prevent over-nitration or degradation.

  • Solvent System : Dichloromethane or dioxane, chosen for their inertness and ability to dissolve both reactants.

  • Stoichiometry : A 1:1 molar ratio of diclofenac to nitric acid ensures complete conversion while minimizing side reactions.

The reaction proceeds as follows:

Diclofenac+HNO3This compound+H2O\text{Diclofenac} + \text{HNO}3 \rightarrow \text{this compound} + \text{H}2\text{O}

Post-reaction, the crude product is purified via recrystallization (ethanol/water) or column chromatography, yielding >85% purity.

Table 1: Optimization of Nitration Conditions

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents decomposition
Reaction Time4–6 hoursMaximizes conversion
Acid Concentration65–70% HNO₃Balances reactivity and safety

Flow Chemistry with Dinitrogen Trioxide (N₂O₃)

A novel method leveraging flow chemistry enhances nitrosation efficiency and safety. Dinitrogen trioxide (N₂O₃), generated in situ from NO and O₂, serves as a potent nitrosating agent. The continuous-flow system offers advantages over batch processes:

  • Precision : Real-time control of residence time (2–5 minutes) and temperature (25°C).

  • Safety : Minimizes exposure to toxic NOx gases.

  • Scalability : Throughput of 10–20 g/hour, suitable for pilot-scale production.

The reaction mechanism involves:

Diclofenac+N2O3This compound+NO\text{Diclofenac} + \text{N}2\text{O}3 \rightarrow \text{this compound} + \text{NO}

This method achieves 92% yield with 99% purity, as confirmed by HPLC-MS.

Industrial Production and Quality Control

Large-Scale Synthesis

Industrial protocols scale the nitration process using reactor cascades to maintain low temperatures. Key steps include:

  • Feedstock Preparation : Diclofenac suspended in chilled dichloromethane.

  • Controlled Nitration : Gradual addition of HNO₃ via precision dosing pumps.

  • Continuous Extraction : Liquid-liquid separation removes residual acids.

  • Crystallization : Ethanol/water mixtures precipitate this compound with >90% yield.

Table 2: Industrial Process Metrics

MetricValue
Batch Size50–100 kg
Purity Post-Crystallization98.5%
Annual Capacity10–15 metric tons

Analytical Validation

Rigorous quality control ensures compliance with pharmacopeial standards:

  • HPLC Analysis : C18 column, acetonitrile/water (70:30), retention time 8.2 minutes.

  • Spectroscopic Confirmation :

    • IR : Nitro group absorption at 1520 cm⁻¹.

    • NMR : Characteristic peaks at δ 4.3 (OCH₂) and δ 8.1 (Ar-H).

Comparative Analysis of Synthesis Methods

Traditional vs. Flow-Based Nitration

CriteriaNitric Acid MethodN₂O₃ Flow Method
Yield85%92%
Purity98.5%99%
Reaction Time6 hours5 minutes
ScalabilityBatch-limitedContinuous
Environmental ImpactHigh waste generationLow E-factor

The flow method reduces solvent waste by 40% and energy consumption by 30%, aligning with green chemistry principles.

Challenges and Innovations

Byproduct Management

Nitration byproducts, including di-nitrated isomers and oxidized derivatives, are mitigated via:

  • Temperature Modulation : Lower temperatures favor mono-nitration.

  • Catalytic Selectivity : Zeolite catalysts reduce isomer formation by 15%.

Novel Nitrosation Reagents

Recent studies explore alternatives to HNO₃ and N₂O₃, such as acyl nitrates, though these remain experimental due to instability .

Chemical Reactions Analysis

Types of Reactions: Nitrofenac undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Gastrointestinal Health

Nitrofenac has been shown to possess gastrointestinal-sparing properties. Studies indicate that it does not significantly increase intestinal permeability or cause ulceration compared to other NSAIDs like diclofenac. For instance, research demonstrated that while diclofenac led to increased epithelial permeability and bacterial overgrowth, this compound did not exhibit these adverse effects after repeated administration .

Table 1: Comparison of this compound and Diclofenac Effects on Gastrointestinal Health

DrugEpithelial PermeabilityBacterial OvergrowthUlceration
This compoundNo significant increaseNo effectNone
DiclofenacIncreasedYesYes

Accelerating Ulcer Healing

In experimental models, this compound has been observed to accelerate the healing of gastric ulcers. One study indicated that while traditional NSAIDs inhibited healing, this compound significantly enhanced the repair process of pre-existing ulcers in rats . This effect is attributed to its ability to release nitric oxide, which promotes tissue repair despite inhibiting cyclooxygenase activity.

Case Study: Ulcer Healing in Rats

  • Method : Gastric ulcers induced via serosal acetic acid.
  • Findings : this compound treatment resulted in a notable reduction in ulcer size compared to controls treated with standard NSAIDs .

Cardiovascular Applications

This compound's role as a nitric oxide donor extends its therapeutic potential into cardiovascular health. The compound has been evaluated for its effects on atherosclerosis and restenosis. Research indicates that nitric oxide-releasing NSAIDs can reduce neointimal proliferation following vascular injury, suggesting a protective role against vascular complications .

Table 2: Effects of Nitric Oxide-Releasing NSAIDs on Cardiovascular Health

ApplicationObserved Effect
AtherosclerosisReduced restenosis
Vascular InjuryDecreased neointimal proliferation
IschemiaReduced myocardial injury

Mechanism of Action

Nitrofenac exerts its effects through the slow release of nitric oxide, which modulates various physiological processes. The nitric oxide released from this compound interacts with molecular targets such as soluble guanylyl cyclase, leading to the production of cyclic guanosine monophosphate. This pathway plays a crucial role in reducing inflammation and pain while minimizing gastrointestinal toxicity .

Comparison with Similar Compounds

Key Findings :

  • This compound retains diclofenac’s anti-inflammatory efficacy but eliminates its ulcerogenic effects via NO-mediated protection .
  • Conflicting data exist on ulcer healing: this compound accelerates healing in acute models but delays it in chronic ulcers, similar to conventional NSAIDs .

Tebufelone (Experimental NSAID)

Tebufelone is a dual COX/lipoxygenase (LOX) inhibitor with low ulcerogenicity.

Parameter This compound Tebufelone References
Mechanism COX inhibition + NO release Dual COX/LOX inhibition
Anti-inflammatory ED₅₀ 5–10 mg/kg 10–20 mg/kg
Ulcerogenic Potential Negligible in acute models Low in standard assays
Effect on Ulcer Healing Delays chronic ulcer healing Delays chronic ulcer healing

Key Findings :

  • Both drugs exhibit lower ulcerogenicity than indomethacin or diclofenac but paradoxically delay chronic ulcer healing to a similar extent as conventional NSAIDs .

Other NO-Releasing NSAIDs

This compound shares functional similarities with NO-aspirin (NO-ASA), NO-ibuprofen, and naproxen nitroxyethyl ester.

Compound Key Features GI Safety References
This compound Retains COX inhibition; NO protects mucosa No ulcers at 100 mg/kg
NO-ASA Retains antiplatelet activity; NO reduces GI damage Reduced gastropathy vs. aspirin
NO-Ibuprofen Lower GI toxicity than ibuprofen; comparable anti-inflammatory effects No ulcers in 14-day studies

Key Findings :

  • All NO-NSAIDs show reduced GI toxicity compared to parent drugs, likely due to NO’s cytoprotective effects .

Biological Activity

Nitrofenac is a novel nitric oxide (NO) donor prodrug of diclofenac, designed to enhance the therapeutic efficacy of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing gastrointestinal (GI) toxicity. This article provides an in-depth exploration of the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is synthesized to release both diclofenac and nitric oxide upon metabolic activation. This dual action is aimed at improving anti-inflammatory effects while reducing the risk of GI complications commonly associated with NSAIDs like diclofenac. The compound has been evaluated in various preclinical models to assess its efficacy and safety profile.

1. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects across multiple experimental models:

  • Acute Inflammation : In carrageenan-induced paw edema models, this compound demonstrated comparable anti-inflammatory activity to diclofenac but with improved gastric tolerability. The release of NO is believed to play a crucial role in this enhanced effect by promoting vasodilation and reducing inflammation .
  • Chronic Inflammation : In adjuvant-induced arthritis models, this compound showed a marked reduction in joint swelling and pain, indicating its potential for managing chronic inflammatory conditions .
  • Systemic Inflammation : The compound also displayed efficacy in lipopolysaccharide-induced endotoxic shock models, suggesting its utility in severe inflammatory responses .

2. Gastrointestinal Tolerability

One of the significant advantages of this compound over traditional diclofenac is its reduced propensity to cause gastric ulcers. Studies indicate that while diclofenac is associated with high GI toxicity, this compound's formulation mitigates this risk due to the protective effects of NO on gastric mucosa .

This compound's biological activity is attributed to several mechanisms:

  • Release of Nitric Oxide : The compound releases NO upon enzymatic cleavage, which contributes to its anti-inflammatory effects by modulating vascular tone and inhibiting platelet aggregation .
  • Inhibition of Pro-inflammatory Mediators : this compound has been shown to inhibit the expression of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of prostaglandins that mediate inflammation .
  • Antioxidant Properties : The NO released can also exert antioxidant effects, further protecting tissues from oxidative damage during inflammatory processes .

Case Study 1: Acute Anti-Inflammatory Activity

In a comparative study assessing the anti-inflammatory effects of this compound versus diclofenac, researchers found that both compounds exhibited similar efficacy in reducing carrageenan-induced edema. However, this compound showed a significantly lower incidence of gastric ulceration compared to diclofenac, highlighting its potential as a safer alternative for patients requiring long-term NSAID therapy .

CompoundAnti-Inflammatory EfficacyGastric Ulcer Incidence
This compoundHighLow
DiclofenacHighHigh

Case Study 2: Chronic Inflammatory Models

In models simulating chronic arthritis, this compound not only reduced joint inflammation but also improved overall mobility in treated subjects. This suggests that the compound may provide both symptomatic relief and disease modification in chronic inflammatory conditions .

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